1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine
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Overview
Description
1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine is a compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a methyl group.
Preparation Methods
The synthesis of 1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine typically involves multiple steps. Industrial production methods often utilize scalable processes such as flow chemistry to ensure consistent yields and purity .
Chemical Reactions Analysis
1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate specific biological pathways. This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
5-hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole: Known for its potential anti-inflammatory and anticancer properties.
2-[3-(aminomethyl)phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide: An FDA-approved drug with significant pharmacological activities.
Properties
IUPAC Name |
1-[5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3/c1-8(17)12-7-18-19(9(12)2)11-5-3-4-10(6-11)13(14,15)16/h3-8H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRWRQDSRLDHOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC(=C2)C(F)(F)F)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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